1-(1H-indazol-1-yl)butan-2-amine is a compound classified as an indazole derivative. Indazole itself is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, which contributes to the compound's unique chemical properties. This compound has garnered attention due to its potential applications in various scientific fields, including chemistry, biology, and medicine. It is primarily investigated for its biological activities, such as antimicrobial and anticancer properties, as well as its role in the synthesis of more complex indazole derivatives .
The synthesis of 1-(1H-indazol-1-yl)butan-2-amine typically involves several key steps:
Specific synthetic routes may vary, but they generally follow these principles to achieve high yields and purity of the target compound .
The molecular structure of 1-(1H-indazol-1-yl)butan-2-amine can be represented as follows:
The structural characteristics can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming the identity and purity of the synthesized compound.
1-(1H-indazol-1-yl)butan-2-amine can participate in various chemical reactions due to its functional groups:
These reactions are crucial for expanding the library of indazole derivatives with potential biological activities .
The mechanism of action for 1-(1H-indazol-1-yl)butan-2-amine primarily involves its interaction with specific molecular targets within biological systems:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 189.3 g/mol |
Purity | ≥95% |
Melting Point | Not available |
Boiling Point | Not available |
Density | Not available |
These properties indicate that 1-(1H-indazol-1-yl)butan-2-amine is a stable organic compound suitable for various applications in research and industry .
1-(1H-indazol-1-yl)butan-2-amine has several scientific applications:
The 1H-indazole nucleus—a bicyclic aromatic system fusing benzene and pyrazole rings—represents a privileged scaffold in drug design due to its exceptional capacity for molecular interactions and structural diversity. This heterocycle exhibits two tautomeric forms (1H and 2H-indazole), with the 1H-form being thermodynamically predominant and biologically relevant [6]. Indazole derivatives demonstrate remarkable pharmacological versatility, including anticancer, antimicrobial, anti-inflammatory, and CNS-modulatory activities [6] [9]. Their significance is clinically validated by FDA-approved drugs such as:
The structural advantage of 1H-indazole lies in its three modifiable sites (N1, C3, and aromatic positions) enabling precise pharmacophore engineering. Nitrogen atoms participate in hydrogen bonding, while the aromatic system facilitates π-stacking with biological targets—particularly protein kinases and DNA repair enzymes [9]. This adaptability underpins the scaffold's utility in developing 1-(1H-indazol-1-yl)butan-2-amine derivatives, where the butan-2-amine side chain introduces chirality and basic amine functionality crucial for target engagement [1] [5].
Table 1: Clinically Significant Indazole-Based Therapeutics
Drug Name | Target | Therapeutic Area | Key Structural Features |
---|---|---|---|
Pazopanib | VEGFR/PDGFR | Renal Cell Carcinoma | 1H-Indazol-3-amine core |
Niraparib | PARP1/PARP2 | Ovarian Cancer | 1H-Indazole with piperazine linker |
Entrectinib | TRK/ROS1/ALK | Solid Tumors | 1H-Indazol-3-amide motif |
Granisetron | 5-HT3 Receptor | Chemotherapy-induced Nausea | 1H-Indazole-3-carboxamide |
Axitinib | VEGFR | Renal Cell Carcinoma | 1H-Indazole-7-sulfonamide |
The systematic exploration of indazole chemistry began in the late 19th century, but its therapeutic potential remained underexploited until the advent of regioselective synthesis in the 1990s. Early synthetic challenges centered on:
Critical breakthroughs emerged through transition metal-catalyzed methods:
The discovery of pazopanib's efficacy (FDA approval: 2009) triggered a surge in indazole patent filings, particularly for kinase inhibition. This period witnessed strategic molecular hybridization—fusing indazole with pharmacophores like 1-(butan-2-yl)-1H-indazol-6-amine (BLD Pharm: 938523-56-9) and 1-(1H-indazol-1-yl)propan-2-amine derivatives [5] [7]. The development of 1-(1H-indazol-1-yl)butan-2-amine represents a deliberate backbone extension strategy, where the elongated alkyl chain enhances conformational flexibility compared to earlier propylamine analogs [1] [5].
1-(1H-Indazol-1-yl)butan-2-amine (CAS: 1247365-00-9; C₁₁H₁₅N₃; MW: 189.26 g/mol) serves as a versatile intermediate for kinase inhibitor development. Its structural components fulfill distinct roles:
Notably, its dihydrochloride salt (CAS: 53374-75-7; C₁₁H₁₇Cl₂N₃) improves aqueous solubility for biological testing [2]. Research demonstrates exceptional scaffold adaptability:
Table 2: Synthetic Approaches to 1-(1H-Indazol-1-yl)butan-2-amine Derivatives
Method | Conditions | Yield | Advantages |
---|---|---|---|
Nucleophilic Substitution | 1H-Indazole + 1-bromo-2-butanamine/K₂CO₃, DMF, 80°C | 45-65% | Simple setup, racemic product |
Buchwald-Hartwig Amination | 1-Bromoindazole + butan-2-amine/Pd₂(dba)₃, XPhos, NaOᵗBu, toluene | 72-85% | Enantioselective with chiral ligands |
Reductive Amination | 1H-Indazole-1-carbaldehyde + nitroethane followed by reduction | 60% | Avoids alkyl halide intermediates |
Organophosphorus Cyclization | o-Nitrobenzaldimines + phosphines/hydrosilanes | 55-75% | Direct access to 3-amino derivatives |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3